MTPG

Description

Properties

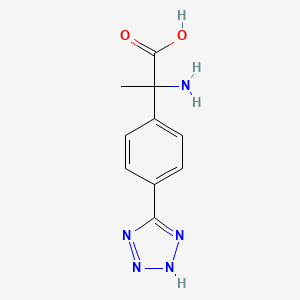

Molecular Formula |

C10H11N5O2 |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,11H2,1H3,(H,16,17)(H,12,13,14,15) |

InChI Key |

OZBFBAYESADVDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Unable to Identify "MTPG" in Scientific and Medical Literature

Following a comprehensive search of scientific and medical databases, we were unable to identify a drug, compound, or biological agent referred to as "MTPG" with a described mechanism of action.

The inquiry for an in-depth technical guide on the mechanism of action of this compound could not be fulfilled as "this compound" does not correspond to a recognized entity within the scope of pharmacology or drug development in publicly available literature. Our search included broad and specific queries across multiple scientific databases and search engines.

The searches for "this compound mechanism of action," "this compound drug," "this compound compound," and related terms did not yield any relevant results detailing a pharmacological agent. The term "this compound" did appear in a medical context unrelated to drug action, specifically referring to a "metatarsophalangeal (this compound) implant," a medical device used in podiatric surgery[1]. This finding is outside the scope of the user's request for a mechanism of action related to a drug or compound.

Without a clear identification of "this compound" as a specific molecule, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

We recommend verifying the name and acronym of the substance of interest. It is possible that "this compound" may be an internal project name, a less common abbreviation, or a typographical error. If a more specific name or context can be provided, we would be pleased to conduct a new search.

References

An In-Depth Technical Guide to MTPG as a Group II/III Metabotropic Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG) is a pharmacological agent recognized for its antagonist activity at group II and group III metabotropic glutamate (B1630785) receptors (mGluRs). Exhibiting a notable selectivity for group II mGluRs, this compound serves as a valuable tool in neuroscience research to dissect the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and selectivity profile. Detailed experimental protocols for its use in electrophysiological and biochemical assays are presented, alongside a summary of its effects on downstream signaling pathways. This document is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their investigations.

Introduction to this compound and Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] They are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms.[2] Group II (mGluR2, mGluR3) and group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are negatively coupled to adenylyl cyclase through Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] These receptors are predominantly located presynaptically, where their activation inhibits neurotransmitter release.[4]

This compound has been identified as a competitive antagonist that acts on both group II and group III mGluRs.[5][6] However, electrophysiological studies have demonstrated its selectivity for group II mGluRs, making it a useful tool to differentiate the functions of these receptor groups.[5][6]

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (RS)-α-Methyl-4-tetrazolylphenylglycine | [6] |

| CAS Number | 169209-66-9 | [6] |

| Molecular Formula | C₁₀H₁₁N₅O₂ | [6] |

| Molecular Weight | 233.23 g/mol | [6] |

| Solubility | Soluble to 100 mM in 1eq. NaOH | [6] |

| Storage | Store at room temperature | [6] |

Selectivity and Potency of this compound

This compound exhibits a preferential antagonist activity at group II mGluRs over group III mGluRs. This selectivity has been demonstrated in electrophysiological studies in the lateral perforant path of rat hippocampal slices.

| Agonist | mGluR Group Specificity | This compound Antagonism (500 µM) | Reference |

| (1S,3S)-ACPD (20 µM) | Group II | 64 ± 4% reversal of depression | N/A |

| L-AP4 (10 µM) | Group III | Weak antagonism | N/A |

| DCG-IV (1 µM) | Group II | 73 ± 7% depression | N/A |

Data from Bushell et al. (1996) is referenced in several commercial product descriptions, but the full paper with detailed quantitative data was not accessible.

Mechanism of Action and Downstream Signaling

As an antagonist of group II and group III mGluRs, this compound competitively binds to the receptor, preventing the binding of endogenous glutamate or synthetic agonists. This blockade inhibits the downstream signaling cascade initiated by receptor activation.

The primary signaling pathway affected by this compound's antagonism of group II/III mGluRs is the inhibition of adenylyl cyclase. By preventing the activation of the inhibitory G-protein (Gαi/o), this compound disinhibits adenylyl cyclase, leading to a relative increase in intracellular cAMP levels that would otherwise be suppressed by agonist activity.

Figure 1: this compound antagonism of presynaptic group II/III mGluR signaling.

Experimental Protocols

Electrophysiological Recording in Rat Hippocampal Slices

This protocol is adapted from methodologies used to study mGluR antagonists in the lateral perforant path of the hippocampus.

Objective: To measure the antagonist effect of this compound on agonist-induced depression of synaptic transmission.

Materials:

-

Male Wistar or Sprague-Dawley rats (12-16 days old)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 124, KCl 3, NaH₂PO₄ 1.25, MgSO₄ 1.3, CaCl₂ 2.5, NaHCO₃ 26, D-glucose 10, bubbled with 95% O₂/5% CO₂.

-

Dissection tools

-

Vibratome

-

Recording chamber for brain slices

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

(1S,3S)-ACPD (group II agonist)

-

L-AP4 (group III agonist)

-

This compound

Procedure:

-

Slice Preparation:

-

Anesthetize the rat and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 400 µm thick horizontal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min at 32 ± 1°C.

-

Place a stimulating electrode in the lateral perforant path and a recording electrode in the outer molecular layer of the dentate gyrus.

-

Evoke field excitatory postsynaptic potentials (fEPSPs) at a low frequency (e.g., 0.033 Hz).

-

Establish a stable baseline recording for at least 20 minutes.

-

-

Drug Application:

-

Bath-apply a group II agonist such as (1S,3S)-ACPD (e.g., 20 µM) or a group III agonist like L-AP4 (e.g., 10 µM) and record the depression of the fEPSP.

-

After washout and recovery of the baseline, co-perfuse this compound (e.g., 500 µM) for at least 20 minutes before re-applying the agonist.

-

Record the fEPSP depression in the presence of this compound.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Calculate the percentage depression of the fEPSP slope induced by the agonist in the absence and presence of this compound.

-

Determine the percentage reversal of the agonist-induced depression by this compound.

-

Figure 2: Workflow for electrophysiological testing of this compound.

Forskolin-Stimulated cAMP Accumulation Assay

This protocol describes a general method to assess the antagonist activity of this compound on group II/III mGluR-mediated inhibition of adenylyl cyclase.

Objective: To measure this compound's ability to reverse agonist-induced inhibition of forskolin-stimulated cAMP production.

Materials:

-

CHO cells stably expressing a specific group II or group III mGluR subtype.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

A suitable mGluR agonist (e.g., L-AP4 for group III, L-CCG-I for group II).

-

This compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture:

-

Culture the recombinant cell line to confluency.

-

Harvest and resuspend the cells in assay buffer to the desired density.

-

-

Assay:

-

In a 96- or 384-well plate, add the cell suspension.

-

To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at room temperature.

-

Add the mGluR agonist at a concentration that produces approximately 80% of its maximal inhibition (EC₈₀).

-

Immediately add forskolin (e.g., 1-10 µM final concentration) to stimulate adenylyl cyclase.

-

Incubate for 30-60 minutes at room temperature.

-

-

cAMP Detection:

-

Lyse the cells (if required by the kit).

-

Measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate concentration-response curves for this compound's reversal of the agonist-induced inhibition.

-

Calculate the IC₅₀ value for this compound against the specific agonist and receptor subtype.

-

Figure 3: Workflow for cAMP accumulation assay with this compound.

Conclusion

This compound is a selective antagonist of group II metabotropic glutamate receptors, with weaker activity at group III receptors. Its utility in distinguishing the roles of these receptor groups in native systems has been demonstrated in electrophysiological preparations. The experimental protocols provided in this guide offer a framework for researchers to investigate the pharmacological effects of this compound on synaptic transmission and intracellular signaling. Further characterization of this compound's affinity and potency at individual recombinant mGluR subtypes will enhance its application as a precise pharmacological tool in neuroscience and drug discovery.

References

- 1. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 2. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. buzsakilab.com [buzsakilab.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the mGluR Subtype Selectivity of MTPG

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG), also commonly known as (RS)-α-Methyl-4-carboxyphenylglycine (MCPG), is a widely utilized pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). As a competitive antagonist, its activity profile across the various mGluR subtypes is critical for the accurate interpretation of experimental results. This technical guide provides a comprehensive overview of the selectivity of this compound for mGluR subtypes, presenting quantitative data from key studies, detailed experimental protocols for assessing its activity, and visual representations of associated signaling pathways and workflows.

Introduction to this compound and Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways:

-

Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to phosphoinositide (PI) hydrolysis and subsequent increases in intracellular calcium ([Ca2+]i).

-

Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/Go proteins, their activation inhibits adenylyl cyclase, resulting in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP).

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase.

This compound has been characterized primarily as a non-selective antagonist of Group I and Group II mGluRs.[1][2] Understanding its precise potency and selectivity is paramount for its use as a research tool to dissect the physiological and pathological roles of these receptors.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound is determined by its binding affinity (Ki) and functional potency (IC50 or Kb) at each mGluR subtype. The following tables summarize the available quantitative data for this compound (reported as MCPG or its active enantiomers) from various studies.

Table 1: Antagonist Potency of this compound at Group I mGluRs (mGluR1 & mGluR5)

| Receptor Subtype | Assay Type | Agonist Used | Quantitative Value | Cell System | Reference |

| mGluR1 | Phosphoinositide Hydrolysis | ACPD | Kb = 123 µM | Non-neuronal cells | [3] |

| mGluR5 | Phosphoinositide Hydrolysis | ACPD | Kb = 153 µM | Non-neuronal cells | [3] |

| mGluR1α | Phosphoinositide Hydrolysis | Quisqualate | IC50 = 29-100 µMa | CHO cells | [4] |

| mGluR5a | Phosphoinositide Hydrolysis | Quisqualate | IC50 = 115-210 µMa | CHO cells | [4] |

| mGluR1α | [Ca2+] Mobilization | Glutamate | IC50 = 700 µM | CHO cells | [5] |

| mGluR1α | [Ca2+] Mobilization | ACPD | IC50 = 120 µMb | CHO cells | [6] |

aData for (+)-α-methyl-4-carboxyphenylglycine bData for (S)-MCPG

Table 2: Antagonist Potency of this compound at Group II mGluRs (mGluR2 & mGluR3)

| Receptor Subtype | Assay Type | Agonist Used | Quantitative Value | Cell System | Reference |

| mGluR2 | cAMP Accumulation | (1S,3R)-ACPD | - | Human mGluR2 expressing cells | [7] |

| mGluR3 | Not specified | Not specified | Potent Antagonist | Not specified | [5] |

Note: Specific quantitative data for this compound at mGluR3 and detailed IC50/Ki values for mGluR2 are limited in the reviewed literature.

Table 3: Antagonist Potency of this compound at Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8)

| Receptor Subtype | Assay Type | Agonist Used | Quantitative Value | Cell System | Reference |

| mGluR4, 6, 7, 8 | Not specified | Not specified | No significant activity reported | - | - |

Note: The available literature does not provide significant evidence for this compound activity at Group III mGluRs.

Signaling Pathways and Experimental Workflows

The determination of this compound's selectivity profile involves distinct experimental approaches tailored to the signaling mechanisms of each mGluR group.

Group I mGluR Signaling and Antagonism by this compound

Activation of Group I mGluRs initiates the Gq-PLC-IP3-Ca2+ signaling cascade. This compound acts as a competitive antagonist at the glutamate binding site, preventing this downstream signaling.

Caption: Group I mGluR Gq-PLC signaling pathway and this compound antagonism.

Group II/III mGluR Signaling and Antagonism by this compound

Group II and III mGluRs are coupled to Gi/o proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in cAMP levels. This compound antagonizes this inhibitory effect.

Caption: Group II/III mGluR Gi-cAMP signaling pathway and this compound antagonism.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the selectivity of this compound for mGluR subtypes.

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This functional assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of PLC activation, to determine the antagonist potency of this compound at mGluR1 and mGluR5.

Caption: Experimental workflow for the phosphoinositide hydrolysis assay.

Protocol Details:

-

Cell Culture and Labeling:

-

CHO or HEK293 cells stably or transiently expressing the mGluR subtype of interest (mGluR1 or mGluR5) are cultured to near confluency.

-

Cells are incubated with [3H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

-

Assay Procedure:

-

Labeled cells are washed and pre-incubated with a buffer containing LiCl (typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Varying concentrations of this compound are added to the cells and incubated for a defined period (e.g., 20-30 minutes).

-

A fixed concentration of an mGluR agonist (e.g., glutamate, quisqualate, or ACPD) is then added, and the incubation continues for 30-60 minutes.

-

-

Measurement and Data Analysis:

-

The incubation is terminated by the addition of a cold acid (e.g., trichloroacetic acid or perchloric acid).

-

The cell lysates are neutralized, and the aqueous phase containing the inositol phosphates is separated.

-

[3H]-inositol phosphates are isolated using anion-exchange chromatography (e.g., Dowex columns).

-

The radioactivity of the eluted fractions is quantified by liquid scintillation counting.

-

The results are expressed as a percentage of the maximal agonist response. Concentration-response curves are generated, and IC50 values are calculated. The Kb value can be determined using the Cheng-Prusoff equation if the agonist's Kd is known.

-

Forskolin-Stimulated cAMP Accumulation Assay (for Group II & III mGluRs)

This assay is used to determine the antagonist activity of this compound at Gi/o-coupled mGluRs by measuring its ability to reverse the agonist-induced inhibition of adenylyl cyclase.

Caption: Experimental workflow for the cAMP accumulation assay.

Protocol Details:

-

Cell Culture:

-

Cells (e.g., CHO or HEK293) expressing the target Group II or III mGluR subtype are plated in multi-well plates.

-

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Cells are pre-incubated with various concentrations of this compound.

-

A mixture containing a fixed concentration of an appropriate mGluR agonist and forskolin (an adenylyl cyclase activator) is added to the wells. Forskolin elevates basal cAMP levels, allowing for the measurement of inhibition by the Gi/o-coupled receptor.

-

-

Measurement and Data Analysis:

-

After a defined incubation period, the reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or luciferase-based reporter assays.

-

The data are normalized to the response seen with forskolin alone. The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is used to generate concentration-response curves and calculate IC50 values.

-

Conclusion

This compound serves as a valuable, albeit non-selective, antagonist for investigating the roles of Group I and Group II metabotropic glutamate receptors. The quantitative data compiled in this guide highlight its micromolar potency at mGluR1 and mGluR5, with evidence for activity at mGluR2. Its utility in research is maximized when its selectivity profile is carefully considered in experimental design and data interpretation. The detailed protocols provided herein offer a foundation for researchers to accurately characterize the effects of this compound and similar compounds on mGluR function. Further research is warranted to fully elucidate the activity of this compound across all mGluR subtypes, particularly those in Group III, to provide a more complete understanding of its pharmacological profile.

References

- 1. Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (RS)-MCPG - Wikipedia [en.wikipedia.org]

- 3. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of forskolin-stimulated cyclic AMP formation in rat hippocampus by a novel mGluR agonist, 2R,4R-4-aminopyrrolidine-2,4- dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-α-Methyl-4-tetrazolylphenylglycine (MTPG) is a notable antagonist of group II and group III metabotropic glutamate (B1630785) receptors (mGluRs), with a preference for group II.[1][2] This guide provides a comprehensive overview of this compound, consolidating its chemical properties, outlining generalized experimental protocols, and exploring its mechanism of action and potential downstream signaling effects. Due to the limited availability of specific experimental data for this compound in public literature, this document incorporates predicted values, general methodologies for analogous compounds, and inferred biological pathways to serve as a robust resource for the scientific community.

Chemical and Physical Properties

This compound, a derivative of phenylglycine, is characterized by the presence of a tetrazole ring. Its chemical identity and a combination of reported and predicted physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 169209-66-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁N₅O₂ | [1] |

| Molecular Weight | 233.23 g/mol | [1] |

| Chemical Name | (RS)-α-Methyl-4-tetrazolylphenylglycine | [2] |

| Canonical SMILES | CC(C1=CC=C(C=C1)N2C=NN=N2)(C(=O)O)N | - |

| Solubility | Soluble to 100 mM in 1 eq. NaOH | [1] |

| pKa (Predicted) | Acidic: 2.15 ± 0.10, Basic: 4.88 ± 0.10 | MolGpKa Prediction |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Note: The pKa values were predicted using the MolGpKa web server, a graph-convolutional neural network model for pKa prediction.

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist at group II (mGluR2, mGluR3) and group III (mGluR4, mGluR6, mGluR7, mGluR8) metabotropic glutamate receptors.[1][3] Electrophysiological studies have indicated a degree of selectivity for group II mGluRs. These receptors are G-protein coupled receptors (GPCRs) that are typically linked to Gi/o proteins.[4]

The primary role of presynaptic group II and III mGluRs is to act as autoreceptors, inhibiting the release of glutamate.[3][5] By antagonizing these receptors, this compound blocks the inhibitory feedback mechanism, which can lead to an increase in synaptic glutamate levels. This action can modulate neuronal excitability and synaptic transmission.[3]

Downstream Signaling Pathways

The antagonism of Gi/o-coupled mGluR2/3 by this compound is expected to inhibit the canonical downstream signaling cascade. This involves the prevention of the inhibition of adenylyl cyclase, leading to a sustained level of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Furthermore, the dissociation of the Gβγ subunit, which modulates ion channel activity, would be affected. The following diagram illustrates the inferred signaling pathway affected by this compound.

Caption: Inferred signaling pathway of this compound at presynaptic mGluR2/3.

Experimental Protocols

Generalized Synthesis Protocol

The synthesis of this compound would likely involve a multi-step process, culminating in the formation of the tetrazole ring from a nitrile precursor. A plausible synthetic route is outlined below.

Diagram: Generalized Synthetic Workflow

Caption: A plausible generalized synthetic workflow for this compound.

Methodology:

-

Synthesis of the Phenylglycine Scaffold: A common method for synthesizing phenylglycine derivatives is the Strecker synthesis.[6] This would involve the reaction of 4-cyanobenzaldehyde (B52832) with an amine source (e.g., ammonium (B1175870) chloride) and a cyanide source (e.g., potassium cyanide) to form the corresponding α-amino nitrile.

-

Tetrazole Ring Formation: The tetrazole ring can be formed via a [2+3] cycloaddition reaction between the nitrile group of the α-amino nitrile intermediate and an azide (B81097) source, typically sodium azide.[7] This reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or a Brønsted acid in a suitable solvent like DMF or water.[1][7] The reaction mixture is typically heated to drive the cycloaddition.

-

Work-up and Isolation: Upon completion, the reaction is cooled, and the product is often precipitated by acidification of the reaction mixture. The crude product can then be isolated by vacuum filtration.

Generalized Purification Protocol

Purification of the final this compound product would likely involve recrystallization or chromatographic techniques.

Methodology:

-

Recrystallization: The crude solid product can be dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water).[8] Upon slow cooling, the purified compound should crystallize out, leaving impurities in the mother liquor. The crystals are then collected by filtration and dried.

-

Column Chromatography: For more challenging purifications, column chromatography can be employed.[9] A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) would be selected based on the polarity of this compound and any impurities. The crude product is loaded onto the column, and the mobile phase is passed through, allowing for the separation of the desired compound. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Generalized Biological Assay Protocol (Electrophysiology)

To characterize the antagonist activity of this compound at mGluRs, whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing the receptors of interest is a standard method.[10]

Diagram: Generalized Electrophysiology Workflow

Caption: A generalized workflow for electrophysiological characterization.

Methodology:

-

Cell Preparation: Primary neurons or a cell line (e.g., HEK293) expressing the target mGluR (e.g., mGluR2) are cultured on coverslips.

-

Recording Setup: A coverslip is transferred to a recording chamber on a microscope stage and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Data Acquisition: The cell is voltage-clamped, and currents are recorded in response to the application of a specific mGluR agonist (e.g., L-CCG-I).

-

Antagonist Application: After establishing a stable baseline response to the agonist, this compound is introduced into the perfusion solution at varying concentrations.

-

Data Analysis: The inhibitory effect of this compound on the agonist-induced current is measured. A concentration-response curve can be generated to determine the IC₅₀ of this compound.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, safety precautions should be based on those for structurally related compounds, such as other phenylglycine derivatives.[11][12]

Table 2: General Safety and Hazard Information (based on Phenylglycine Derivatives)

| Hazard Category | Precautionary Statements | GHS Pictograms (Exemplary) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. | ☠️ |

| Skin Corrosion/Irritation | Causes skin irritation. Wash skin thoroughly after handling. | ❗ |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. | ❗ |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. Avoid breathing dust. | ☣️ |

Disclaimer: This safety information is based on related compounds and may not be fully representative of this compound. Users should conduct a thorough risk assessment before handling this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of group II and III metabotropic glutamate receptors. While a comprehensive dataset on its physical properties and detailed experimental protocols are not widely published, this guide provides a foundational understanding based on available data, predictive modeling, and established methodologies for analogous compounds. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, while exercising due diligence in the absence of complete, compound-specific data.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylglycine - Wikipedia [en.wikipedia.org]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]

- 9. Purification of matrix metalloproteinases by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. carlroth.com [carlroth.com]

The Discovery and History of MTPG: A Technical Guide for Neuroscientists

An in-depth exploration of the synthesis, characterization, and seminal experimental protocols for (S)-α-Methyl-4-tetrazolylphenylglycine (MTPG), a foundational tool in the study of metabotropic glutamate (B1630785) receptors.

Introduction

The field of neuroscience has long sought precise pharmacological tools to dissect the complex signaling pathways of the brain. Among the most crucial of these are the metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. The development of selective antagonists for these receptors has been paramount to understanding their physiological and pathophysiological roles. This technical guide delves into the discovery and history of (S)-α-Methyl-4-tetrazolylphenylglycine (this compound), a landmark antagonist that has significantly advanced our understanding of Group II mGluRs.

The Dawn of a Selective Antagonist: Discovery and History

The quest for selective mGluR antagonists intensified in the early 1990s. While agonists for these receptors were available, the lack of effective blockers hampered progress in elucidating their specific functions. A significant breakthrough emerged from the laboratory of Professor David E. Jane at the University of Bristol, UK. His group embarked on the systematic synthesis and pharmacological evaluation of a series of phenylglycine derivatives.

This medicinal chemistry effort led to the 1996 publication by Bedingfield and colleagues, which introduced a novel series of potent and selective phenylglycine antagonists, including this compound. This seminal paper, "Novel Potent Selective Phenylglycine Antagonists of Metabotropic Glutamate Receptors," published in the European Journal of Pharmacology, detailed the pharmacological profile of this compound and established it as a valuable tool for discriminating between different mGluR groups.

The key innovation of Jane's group was the modification of the phenylglycine backbone, leading to compounds with high affinity and selectivity for Group II mGluRs (mGluR2 and mGluR3), which are negatively coupled to adenylyl cyclase. This compound, with its distinctive tetrazole moiety, proved to be a particularly effective antagonist in this series.

Mechanism of Action: Targeting Group II Metabotropic Glutamate Receptors

This compound functions as a competitive antagonist at the glutamate binding site of Group II mGluRs. These receptors, upon activation by the endogenous ligand glutamate, initiate an intracellular signaling cascade through the inhibitory G protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking the binding of glutamate, this compound prevents this signaling cascade, thereby antagonizing the effects of Group II mGluR activation.

Key Experimental Protocols

The initial characterization of this compound relied on two primary in vitro assays: the measurement of cAMP accumulation in response to forskolin (B1673556) in adult rat cortical slices, and the assessment of phosphoinositide hydrolysis in neonatal rat cortical slices and cultured cerebellar granule cells.

Forskolin-Stimulated cAMP Accumulation Assay

This assay is designed to quantify the inhibition of adenylyl cyclase, the downstream effector of Group II mGluRs. Forskolin is a direct activator of adenylyl cyclase, leading to a robust increase in cAMP levels. The activation of Group II mGluRs by an agonist will inhibit this forskolin-stimulated cAMP production. An antagonist like this compound will reverse this inhibition.

Experimental Workflow:

Detailed Methodology:

-

Tissue Preparation: Adult Wistar rat cerebral cortical slices (e.g., 400 µm thick) are prepared using a McIlwain tissue chopper and pre-incubated in oxygenated Krebs-Henseleit buffer.

-

Assay Conditions: Slices are incubated in buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Antagonist Application: The tissue is pre-incubated with various concentrations of this compound or other antagonists for a defined period (e.g., 15 minutes).

-

Agonist and Forskolin Stimulation: A Group II mGluR agonist (e.g., L-AP4 or L-CCG-1) and forskolin are added to the incubation medium, and the reaction proceeds for a specific time (e.g., 10 minutes).

-

Reaction Termination and cAMP Extraction: The reaction is terminated by the addition of an acid (e.g., HCl), followed by homogenization and centrifugation to extract the cAMP.

-

Quantification: The amount of cAMP in the supernatant is determined using a competitive protein binding assay or radioimmunoassay.

Phosphoinositide Hydrolysis Assay

This assay is used to assess the activity of compounds at Group I mGluRs, which are coupled to the hydrolysis of phosphoinositides. This is crucial for determining the selectivity of antagonists like this compound.

Detailed Methodology:

-

Tissue Preparation: Neonatal rat cortical slices or cultured cerebellar granule cells are used.

-

Radiolabeling: The cells or slices are pre-incubated with myo-[³H]inositol to radiolabel the phosphoinositide pool.

-

Assay Conditions: The tissue is incubated in a buffer containing LiCl, which inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates.

-

Compound Application: The tissue is exposed to the test compounds (agonists and/or antagonists) for a defined period.

-

Extraction of Inositol Phosphates: The reaction is terminated, and the inositol phosphates are extracted and separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

Quantitative Data Summary

The seminal work by Bedingfield et al. (1996) provided crucial quantitative data on the antagonist potency of this compound. The following tables summarize these key findings.

Table 1: Antagonist Potency of Phenylglycine Derivatives against Group II mGluR Agonist-Mediated Inhibition of Forskolin-Stimulated cAMP Accumulation in Adult Rat Cortical Slices.

| Antagonist | Agonist (Concentration) | IC₅₀ (µM) |

| This compound | L-AP4 (10 µM) | 1.8 ± 0.3 |

| This compound | L-CCG-1 (0.3 µM) | 3.2 ± 0.5 |

| MPPG | L-AP4 (10 µM) | 25 ± 4 |

| MPPG | L-CCG-1 (0.3 µM) | 45 ± 7 |

| MSPG | L-AP4 (10 µM) | 15 ± 2 |

| MSPG | L-CCG-1 (0.3 µM) | 28 ± 4 |

Data are presented as mean ± S.E.M. IC₅₀ values represent the concentration of the antagonist required to produce 50% of the maximal reversal of the agonist-induced inhibition of cAMP accumulation.

Table 2: Effect of Phenylglycine Derivatives on Phosphoinositide Hydrolysis in Neonatal Rat Cortical Slices and Cultured Cerebellar Granule Cells.

| Compound | Agonist | Concentration (µM) | Effect on Phosphoinositide Hydrolysis |

| This compound | Glutamate (100 µM) | 100 | No significant antagonism |

| MPPG | Glutamate (100 µM) | 100 | No significant antagonism |

| MSPG | Glutamate (100 µM) | 100 | No significant antagonism |

These results demonstrate the selectivity of this compound and related compounds for Group II mGluRs, as they did not significantly block the Group I mGluR-mediated phosphoinositide hydrolysis pathway.

Conclusion

The discovery of this compound marked a pivotal moment in the study of metabotropic glutamate receptors. Its high potency and selectivity for Group II mGluRs provided neuroscientists with an invaluable tool to probe the functions of these receptors in synaptic transmission, plasticity, and various neurological and psychiatric disorders. The experimental protocols developed for its characterization have become standard methods in the field, and the quantitative data from these early studies continue to be a benchmark for the development of new mGluR ligands. The legacy of this compound underscores the critical role of medicinal chemistry and rigorous pharmacological profiling in advancing our understanding of the intricate workings of the brain.

MTPG vs. Other Phenylglycine Derivatives: A Technical Guide to Group II/III Metabotropic Glutamate Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of N-(3-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide (MTPG) and other prominent phenylglycine derivatives that act as antagonists at metabotropic glutamate (B1630785) (mGlu) receptors. Phenylglycine derivatives have emerged as a critical class of pharmacological tools for dissecting the physiological roles of mGlu receptors and as promising scaffolds for the development of therapeutics targeting central nervous system disorders. This document consolidates quantitative data on the potency and selectivity of these compounds, details key experimental methodologies for their evaluation, and illustrates the associated signaling pathways.

Introduction

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors are typically located presynaptically and are negatively coupled to adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels upon activation. This inhibitory action on neurotransmitter release makes them attractive targets for treating conditions associated with excessive glutamate transmission, such as anxiety, epilepsy, and neurodegenerative diseases.

Phenylglycine derivatives represent a significant class of orthosteric antagonists for mGluRs. This compound, a notable member of this family, has demonstrated potent and selective antagonist activity at Group II and III mGluRs. This guide aims to provide a comprehensive comparison of this compound with other key phenylglycine derivatives, focusing on their pharmacological profiles and the experimental context in which these were determined.

Comparative Pharmacology of this compound and Other Phenylglycine Derivatives

The antagonist potency of this compound and other phenylglycine derivatives has been evaluated in various in vitro systems. The following tables summarize the available quantitative data, primarily focusing on their activity at Group II and III mGluRs.

Table 1: Antagonist Potency (KD in µM) of Phenylglycine Derivatives at Presynaptic mGluRs in Neonatal Rat Spinal Cord

| Compound | Antagonist Potency vs. L-AP4 (KD in µM) | Antagonist Potency vs. (1S,3S)-ACPD (KD in µM) |

| This compound | > MCPG | 77 |

| MPPG | 9.2 | > MSPG |

| MSPG | > this compound | > MCPG |

| MCPG | - | - |

Data from Jane et al., 1995. L-AP4 is a selective Group III mGluR agonist, while (1S,3S)-ACPD is a non-selective Group I/II agonist. This data suggests this compound is a more potent antagonist at (1S,3S)-ACPD-sensitive receptors (likely Group II) than L-AP4-sensitive receptors (Group III) in this preparation.[1]

Table 2: Antagonist Potency (IC50 in µM) of Phenylglycine Derivatives at Cloned Human mGluR Subtypes

| Compound | mGluR1α (PI Hydrolysis) | mGluR2 (cAMP Inhibition) | mGluR5a (PI Hydrolysis) |

| (S)-4-Carboxyphenylglycine (4CPG) | 65 ± 5 | 577 ± 74 | 150-156 |

| (RS)-α-Methyl-4-carboxyphenylglycine (MCPG/M4CPG) | 155 ± 38 | 340 ± 59 | 115-210 |

| (S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) | 19-50 | - | 53-280 |

| (S)-3-Carboxy-4-hydroxyphenylglycine | 290 ± 47 | Agonist (EC50 = 97 ± 12) | - |

Data compiled from multiple sources. This table highlights the differential selectivity of various phenylglycine derivatives across mGluR subtypes.[2][3]

This compound is recognized as a potent antagonist for both mGluR2 and mGluR3.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other phenylglycine derivatives.

Radioligand Binding Assay for mGluRs

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor subtype.

Materials:

-

Cell membranes expressing the mGluR subtype of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-LY354740 for Group II mGluRs)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4)

-

Test compounds (this compound and other phenylglycine derivatives)

-

Non-specific binding control (a high concentration of a known ligand)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Prepare membrane homogenates from cells overexpressing the target mGluR subtype.

-

In a 96-well plate, add the membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

For determining non-specific binding, add a saturating concentration of a non-labeled ligand instead of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

cAMP Accumulation Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of Group II and III mGluR activation.

Materials:

-

Cells expressing the mGluR subtype of interest (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

A specific mGluR agonist (e.g., L-CCG-I for Group II)

-

Test compounds (this compound and other phenylglycine derivatives)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Lysis buffer (if required by the kit)

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of the antagonist (test compound) for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a mixture of forskolin and the mGluR agonist at a concentration that gives a submaximal response (e.g., EC80). Forskolin is used to elevate basal cAMP levels, allowing for the detection of inhibition.

-

Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

Lyse the cells (if necessary, depending on the assay kit) to release intracellular cAMP.

-

Measure the cAMP concentration in each well using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the antagonist concentration against the measured cAMP levels to generate a dose-response curve.

-

Determine the IC50 value of the antagonist, which is the concentration that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP accumulation.

Workflow for cAMP Accumulation Assay

References

- 1. Brain penetration, target engagement, and disposition of the blood-brain barrier-crossing bispecific antibody antagonist of metabotropic glutamate receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix metalloproteinases in the brain and blood–brain barrier: Versatile breakers and makers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neurovascular Matrix Metalloproteinases and the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MTPG in Modulating Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic transmission, the fundamental process of communication between neurons, is a tightly regulated phenomenon involving a complex interplay of neurotransmitters and their receptors. Among the key players in this intricate signaling network are the metabotropic glutamate (B1630785) receptors (mGluRs), which modulate neuronal excitability and synaptic plasticity. This technical guide provides an in-depth exploration of the role of N-(2-methyl-4-pyridyl)-N'-(4-nitrophenyl)guanidine (MTPG), a potent antagonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3), in modulating synaptic transmission. Through a comprehensive review of existing literature, this document details the mechanism of action of this compound, its effects on excitatory and inhibitory neurotransmission, and the experimental protocols used to elucidate its function. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting mGluRs in various neurological and psychiatric disorders.

This compound: A Selective Antagonist of Group II Metabotropic Glutamate Receptors

This compound is a pharmacological tool used to investigate the physiological and pathological roles of group II mGluRs. These receptors, which include mGluR2 and mGluR3, are G-protein coupled receptors (GPCRs) that are typically located on presynaptic terminals. Their activation by the endogenous ligand glutamate generally leads to an inhibition of neurotransmitter release.

Quantitative Data on this compound's Antagonist Activity

The antagonistic properties of this compound have been quantified in various studies. The following table summarizes key quantitative data regarding its affinity and efficacy at mGluR2 and mGluR3.

| Parameter | Value | Receptor Subtype(s) | Experimental Preparation | Reference |

| KD (estimated) | 27.5 µM | Group II mGluRs | Rat hippocampal slices (antagonism of (1S,3S)-ACPD-induced depression) | [1] |

Modulation of Excitatory and Inhibitory Synaptic Transmission by this compound

As an antagonist of presynaptic autoreceptors that normally curtail neurotransmitter release, this compound is expected to enhance synaptic transmission. The following sections detail the effects of this compound on both excitatory (glutamatergic) and inhibitory (GABAergic) synapses.

Effects on Excitatory Synaptic Transmission

Group II mGluRs are predominantly found on presynaptic terminals of glutamatergic neurons, where they act as autoreceptors to inhibit glutamate release. By blocking these receptors, this compound is expected to disinhibit glutamate release, thereby enhancing excitatory postsynaptic currents (EPSCs).

-

Presynaptic Mechanism: The primary mechanism of action of this compound at excitatory synapses is the blockade of presynaptic mGluR2/3, which are coupled to Gi/o proteins. Activation of these receptors normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity. This signaling cascade ultimately results in a decrease in the probability of glutamate release. By antagonizing this pathway, this compound prevents the inhibitory effect of endogenous glutamate, leading to an increase in glutamate release.

Effects on Inhibitory Synaptic Transmission

The influence of this compound on inhibitory synaptic transmission is more complex, as group II mGluRs can be located on both GABAergic and glutamatergic terminals that synapse onto GABAergic interneurons.

-

Modulation of GABA Release: Studies have shown that activation of group II mGluRs can reduce GABAergic synaptic transmission via a presynaptic mechanism. Therefore, by antagonizing these receptors, this compound may enhance the release of GABA from inhibitory interneurons, leading to an increase in inhibitory postsynaptic currents (IPSCs).

Signaling Pathways Modulated by this compound

The antagonism of mGluR2 and mGluR3 by this compound disrupts the canonical Gi/o-coupled signaling cascade. The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway of this compound-mediated antagonism of presynaptic mGluR2/3.

Experimental Protocols

The investigation of this compound's effects on synaptic transmission relies on a variety of sophisticated experimental techniques. This section provides an overview of the key methodologies employed.

In Vitro Brain Slice Electrophysiology

Objective: To measure the effects of this compound on synaptic currents (EPSCs and IPSCs) in a controlled ex vivo environment.

Methodology:

-

Slice Preparation:

-

Animals (typically rodents) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.

-

Coronal or sagittal brain slices (typically 300-400 µm thick) containing the region of interest (e.g., hippocampus, cortex) are prepared using a vibratome.

-

Slices are transferred to a holding chamber containing oxygenated aCSF and allowed to recover for at least one hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.

-

Neurons are visualized using differential interference contrast (DIC) optics.

-

Whole-cell voltage-clamp recordings are made from individual neurons using glass micropipettes filled with an internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to allow electrical access to the cell interior.

-

The neuron's membrane potential is "clamped" at a specific voltage (e.g., -70 mV to record EPSCs, 0 mV to record IPSCs).

-

Synaptic currents are evoked by electrical stimulation of afferent fibers using a stimulating electrode placed in the vicinity of the recorded neuron.

-

This compound is applied to the bath via the perfusion system at known concentrations.

-

Changes in the amplitude, frequency, and kinetics of evoked or spontaneous synaptic currents are measured before, during, and after this compound application.

-

References

An In-depth Technical Guide on the Effects of MTPG on Neuronal Excitability

Authored for Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

(S)-α-Methyl-4-carboxyphenylglycine (MTPG), and its commonly used racemic mixture, MCPG, are established antagonists of metabotropic glutamate (B1630785) receptors (mGluRs). These receptors play a crucial role in modulating neuronal excitability, synaptic transmission, and plasticity throughout the central nervous system (CNS).[1][2][3] By blocking specific mGluR subtypes, this compound provides a powerful pharmacological tool to dissect the contribution of these receptors to the fine-tuning of neuronal firing patterns. This document provides a comprehensive technical overview of the effects of this compound on neuronal excitability, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to serve as a detailed resource for researchers investigating mGluR pharmacology and its implications for neuronal function and therapeutic development.

Core Mechanism of Action

This compound primarily functions as a competitive antagonist for Group I and Group II metabotropic glutamate receptors.[1][4] Specifically, the active isomer, (+)-MCPG, has been shown to block the effects of mGluR agonists.[5] Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq/G11 proteins, which activate the phospholipase C (PLC) pathway, leading to inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production. This cascade can mobilize intracellular calcium and activate protein kinase C (PKC), ultimately modulating various ion channels to increase neuronal excitability.[4][6] Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6-8) mGluRs are generally coupled to Gi/Go proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and can directly modulate ion channels to reduce neuronal excitability, often at presynaptic terminals.[4] this compound's antagonism of these receptors, particularly Group I, can prevent or reverse these modulatory effects, thereby influencing action potential firing, membrane potential, and synaptic integration.

Quantitative Effects of this compound on Neuronal Excitability

The following table summarizes the quantitative data from key studies investigating the impact of this compound/MCPG on various parameters of neuronal excitability.

| Experimental Model | Measured Parameter | Agonist/Condition | This compound/MCPG Concentration | Effect of this compound/MCPG | Reference |

| Rat Visual Cortex Layer II-III Neurons | Spike Adaptation (Number of Spikes) | 1 sec, 0.2-0.6 nA depolarizing pulse | 1 mM MCPG | Increased spikes from 1.2 ± 0.1 to 5.3 ± 1 (n=4) when applied alone. | [4] |

| Rat Visual Cortex Layer II-III Neurons | Spike Adaptation (Number of Spikes) | 30 µM ACPD (mGluR agonist) | 1 mM MCPG | Significantly reduced ACPD-induced increase in spikes from 11.3 ± 2.8 to 5.3 ± 2.7 (n=4). | [4] |

| Rat Visual Cortex Layer II-III Neurons | Spike Adaptation (Number of Spikes) | 0.5 mM Glutamate | 1 mM MCPG | Failed to block glutamate-induced increase in spike number (9.2 ± 1.1 spikes). | [4] |

| Rat Sensorimotor Cortex Layer V Pyramidal Neurons | Long-Term Potentiation of Intrinsic Excitability (LTP-IE) | 50 µM ACPD | 1 mM MCPG | Prevented the ACPD-induced increase in spike number. | [7] |

| Rat Sensorimotor Cortex Layer V Pyramidal Neurons | Maintenance of Pharmacologically-induced LTP-IE | Post-ACPD application | 1 mM MCPG | Did not reverse the established potentiation, indicating a role in induction but not expression. | [7] |

| Guinea-Pig Hippocampal CA1 Neurons | Long Burst-Associated Depolarizations | 4-Aminopyridine induced bursts | 0.5 mM (+)-MCPG | Suppressed/blocked the occurrence of long bursts and associated depolarizations. | [5] |

| Rat Nucleus Accumbens Medium Spiny Neurons (MSNs) | Spike Afterdepolarization (ADP) & Firing | 10 µM DHPG (Group I mGluR agonist) | Not specified for this compound, but DHPG effects were blocked by mGluR5 antagonist MPEP | DHPG induced an ADP and increased spike discharge, a mechanism this compound would be expected to antagonize. | [8] |

| Rat Subthalamic Nucleus (STN) Neurons | Firing Rate & Membrane Potential | 100 µM DHPG | Not specified for this compound, but DHPG effects were linked to mGluR1/5 | DHPG caused depolarization, increased firing frequency, and burst firing. | [9] |

Key Experimental Protocols

Brain Slice Preparation and Maintenance

A common methodology for studying this compound's effects involves preparing acute brain slices from rodents.

-

Animal Anesthesia and Perfusion: Rats or mice (age depending on the study, e.g., P35-P50) are deeply anesthetized (e.g., with isoflurane (B1672236) or pentobarbital). Transcardial perfusion is performed with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF) of a specific composition. A typical ACSF composition might be (in mM): 124 NaCl, 5 KCl, 1.25 NaH₂PO₄, 1.5 MgSO₄, 2.5 CaCl₂, 26 NaHCO₃, and 10 dextrose.[10]

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold ACSF. A vibratome is used to cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, visual cortex).[4][5]

-

Incubation: Slices are transferred to a holding chamber containing oxygenated ACSF at a slightly elevated temperature (e.g., 32-34°C) for a recovery period (e.g., 30 minutes) before being maintained at room temperature for the remainder of the experiment.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for high-fidelity recording of a single neuron's electrical activity.[11][12]

-

Slice Placement: A single brain slice is transferred to a recording chamber on the stage of an upright microscope and is continuously perfused with oxygenated ACSF.

-

Neuron Visualization: Neurons (e.g., Layer V pyramidal cells) are visualized using differential interference contrast (DIC) optics.[13]

-

Pipette Fabrication and Filling: Recording pipettes are pulled from borosilicate glass capillaries to a resistance of 3-6 MΩ. The pipette is filled with an internal solution designed to mimic the intracellular environment. A typical internal solution for current-clamp recordings might contain (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, with pH adjusted to ~7.3.

-

Recording:

-

Giga-seal Formation: The pipette is carefully guided to the membrane of a target neuron, and gentle suction is applied to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: A brief pulse of negative pressure is applied to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Data Acquisition: Recordings are made in current-clamp or voltage-clamp mode. In current-clamp, the membrane potential is recorded while current is injected to elicit action potentials.[4] This is used to measure firing rates, spike adaptation, and afterhyperpolarizations (AHPs). In voltage-clamp, the membrane potential is held constant to measure synaptic currents or voltage-gated ion channel activity.

-

-

Pharmacology: this compound and other compounds (agonists, other antagonists) are applied to the slice via bath perfusion at known concentrations. Washout periods are used to test for reversibility of effects.[7]

Signaling Pathways and Visualizations

This compound exerts its effects by blocking mGluR-initiated signaling cascades that modulate ion channels. The primary pathway affected by this compound is the Gq-coupled cascade initiated by Group I mGluRs.

This compound Antagonism of Group I mGluR Signaling

Activation of Group I mGluRs (mGluR1/5) by glutamate typically leads to neuronal depolarization and increased excitability. This is achieved through the modulation of several potassium channels, including the slow calcium-activated potassium channels (SK channels) responsible for the afterhyperpolarization (AHP) and leak K+ channels.[7][13] this compound blocks the initial step in this cascade.

Caption: this compound blocks Group I mGluR signaling, preventing the inhibition of K+ channels.

Experimental Workflow Diagram

The process of investigating this compound's effects using patch-clamp electrophysiology can be visualized as a systematic workflow from preparation to data analysis.

Caption: Workflow for patch-clamp analysis of this compound effects on neuronal excitability.

Discussion and Conclusion

The antagonist this compound has been instrumental in demonstrating the profound influence of metabotropic glutamate receptors on neuronal excitability. The data consistently show that by blocking mGluRs, particularly the Group I subtypes, this compound can prevent agonist-induced increases in firing and depolarization.[5][7] For instance, MCPG effectively blocks the increase in excitability and reduction in spike adaptation caused by the agonist ACPD in cortical neurons.[4] However, it is noteworthy that MCPG is less effective at blocking the effects of the endogenous ligand, glutamate, under certain conditions, suggesting a complexity in receptor pharmacology that may involve different receptor subtypes or states.[4][6]

An interesting observation is that this compound applied alone can sometimes increase excitability, as seen with its effect on spike adaptation.[4] This may be due to the blockade of presynaptic Group II/III mGluRs that tonically inhibit glutamate release. By antagonizing these autoreceptors, this compound could increase ambient glutamate levels, leading to secondary effects on neuronal firing.[4]

References

- 1. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ [mdpi.com]

- 2. Mechanisms of voltage-gated ion channel regulation: from gene expression to localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Excitatory synaptic potentials dependent on metabotropic glutamate receptor activation in guinea-pig hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the metabotropic glutamate receptor antagonist MCPG on phosphoinositide turnover and synaptic plasticity in visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Activation of mGluR5 induces spike afterdepolarization and enhanced excitability in medium spiny neurons of the nucleus accumbens by modulating persistent Na+ currents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Metabotropic Glutamate Receptor 5 Has Direct Excitatory Effects and Potentiates NMDA Receptor Currents in Neurons of the Subthalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 11. Patch clamp recordings of action potentials from pyramidal neuron in hippocampus CA1 under focused ultrasound neurostimulation with MEMS self-focusing acoustic transducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Patch-walking: Coordinated multi-pipette patch clamp for efficiently finding synaptic connections [elifesciences.org]

- 13. Long-Term Enhancement of Neuronal Excitability and Temporal Fidelity Mediated by Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (S)-α-Methyl-4-carboxyphenylglycine (MTPG/MCPG) in Studies of Long-Term Potentiation (LTP): A Technical Guide

Executive Summary: Long-term potentiation (LTP) represents a primary cellular mechanism underlying learning and memory, characterized by a persistent strengthening of synaptic transmission. The study of LTP has been greatly advanced by pharmacological tools that dissect its complex signaling cascades. Among these, (S)-α-Methyl-4-carboxyphenylglycine (MTPG), the active enantiomer of (R,S)-MCPG, has been pivotal. As a competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), particularly Groups I and II, this compound's role in LTP induction and maintenance has been a subject of intense, and at times contradictory, investigation. This guide provides an in-depth technical overview of this compound's application in LTP research, summarizing quantitative data, detailing key experimental protocols, and visualizing the associated molecular pathways to inform researchers, scientists, and drug development professionals.

Introduction to Long-Term Potentiation (LTP)

Long-term potentiation is a form of synaptic plasticity involving a long-lasting enhancement in signal transmission between two neurons that results from synchronous stimulation.[1] It is widely considered one of the major cellular mechanisms that underlies learning and memory.[1][2] The most extensively studied form of LTP is dependent on the activation of N-methyl-D-aspartate receptors (NMDARs).[3][4] During high-frequency stimulation, the resulting depolarization removes a magnesium ion block from the NMDAR channel, allowing calcium influx into the postsynaptic neuron.[4][5] This calcium surge triggers a cascade of downstream signaling events, most notably the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII), which leads to the phosphorylation and insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane, thereby strengthening the synapse.[6][7]

The Modulatory Role of Metabotropic Glutamate Receptors (mGluRs)

Beyond the ionotropic NMDARs and AMPARs, glutamatergic signaling is also mediated by metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[6] These receptors are critical for certain forms of synaptic plasticity and are broadly classified into three groups (I, II, and III). Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and couple to Gq proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] This pathway can influence LTP, often being implicated in the transition from the initial, protein synthesis-independent phase (Early-LTP) to the more enduring, protein synthesis-dependent phase (Late-LTP).[3][8]

This compound: A Pharmacological Antagonist of mGluRs

(S)-α-Methyl-4-carboxyphenylglycine, herein referred to as this compound, is the biologically active (+)-isomer of the widely used research compound (R,S)-MCPG.[9] It functions as a selective antagonist for Group I and Group II mGluRs.[9] This pharmacological profile makes it an essential tool for investigating the necessity of mGluR activation in various physiological processes, including the induction and maintenance of LTP. However, it is noteworthy that some studies have reported that this compound can also exhibit agonist activity at mGluR2, a Group II receptor.[9]

The Effects of this compound on LTP: Conflicting Evidence

The use of this compound in LTP studies has yielded a complex and sometimes contradictory body of evidence, suggesting its effects are highly dependent on the specific brain region, LTP induction protocol, and drug concentration.

-

Evidence for this compound-Mediated Blockade of LTP: Several studies have demonstrated that this compound can prevent the induction of LTP. In the CA1 region of the hippocampus, this compound was shown to block both NMDA receptor-dependent LTP (induced by 25 Hz tetanus) and NMDA receptor-independent LTP (induced by 200 Hz bursts in the presence of an NMDAR blocker).[10] In freely moving rats, intraventricular administration of this compound inhibited LTP in the dentate gyrus in a concentration-dependent manner.[11][12] Other work has suggested that this compound prevents the LTP-associated increase in postsynaptic AMPA receptor sensitivity.[13]

-

Evidence Against this compound-Mediated Blockade of LTP: Conversely, a number of studies have reported that this compound fails to prevent LTP induction. In the hippocampal CA1 region, this compound (at 500 µM) did not block LTP induced by either high-frequency tetanic stimulation or theta-burst stimulation.[14][15] Similarly, this compound was found to be ineffective at blocking NMDA receptor-dependent LTP and LTD in the visual cortex.[16] There is also evidence suggesting that mGluRs do not play a role in mossy fiber LTP, a form of plasticity that is presynaptically expressed.[17]

-

Influence of Experimental Parameters: The discrepancies in this compound's effects may be explained by differing experimental conditions. For instance, the strength of the LTP-inducing stimulus appears to be a critical factor; one study found that this compound significantly reduced LTP induced by a weak tetanization protocol but had no effect on the robust potentiation generated by a strong tetanus.[18]

Quantitative Data Presentation

The following tables summarize the quantitative findings from key studies on the effects of this compound/MCPG on LTP.

Table 1: Studies Demonstrating this compound/MCPG Inhibition of Long-Term Potentiation

| Study | Brain Region | This compound/MCPG Concentration | LTP Induction Protocol | Key Quantitative Result | Citation(s) |

|---|---|---|---|---|---|

| Little et al., 1995 | Rat Hippocampus (CA1) | Not specified | 25 Hz/1s tetanus OR four 200 Hz/0.5s bursts | Prevented the induction of LTP in both paradigms. | [10] |

| Riedel et al., 1995 | Rat Dentate Gyrus (in vivo) | 20 mM/5 µl (intraventricular) | High-frequency tetanus | LTP declined to baseline values after 2–3 hours. | [11] |

| Riedel et al., 1995 | Rat Dentate Gyrus (in vivo) | 200 mM/5 µl (intraventricular) | High-frequency tetanus | Completely abolished the tetanus-induced potentiation. | [11] |

| Bortolotto & Collingridge, 1999 | Rat Hippocampus (CA1) | 400 µM | Weak tetanus (e.g., single 100 Hz train, 400 ms) | Significantly reduced LTP magnitude starting 50 min post-tetanus. |[18] |

Table 2: Studies Demonstrating No Significant Effect of this compound/MCPG on Long-Term Potentiation

| Study | Brain Region | This compound/MCPG Concentration | LTP Induction Protocol | Key Quantitative Result | Citation(s) |

|---|---|---|---|---|---|

| Manzoni et al., 1993 | Rat Hippocampus (CA1) | 0.5 mM (500 µM) | High-frequency tetanus (100 Hz, 1s) | Did not prevent LTP induction (+67 ± 16% increase with MCPG vs. +61 ± 5% in control). | [14] |

| Holscher et al., 1997 | Mouse Mossy Fibers | Not specified | Suprathreshold tetanus | Had no effect on the magnitude of LTP generated. | [17] |

| Huber et al., 1995 | Rat Visual Cortex | Up to 1 mM | NMDA receptor-dependent protocols | No significant effect on the induction of LTP or LTD. | [16] |

| Selig et al., 1995 | Rat Hippocampus (CA1) | 500 µM | Tetanic stimulation (100 Hz, 1s) or Theta-burst | Failed to block LTP induction. |[15] |

Signaling Pathways and this compound's Point of Intervention

LTP induction involves a complex interplay between NMDAR- and mGluR-mediated signaling pathways. While NMDAR activation provides the initial calcium trigger for E-LTP, Group I mGluR activation is thought to be crucial for engaging the protein synthesis machinery required for L-LTP. This compound acts by competitively binding to mGluRs, thereby preventing glutamate from initiating this modulatory cascade.

This compound's primary mechanism is to prevent the activation of the mGluR pathway, thereby isolating the NMDAR-dependent cascade. The experimental outcome then reveals the degree to which the mGluR pathway is necessary for LTP under specific conditions.

Key Experimental Protocols

Reproducibility in LTP research is paramount. Below are detailed methodologies for key experiments involving this compound, synthesized from common practices in the cited literature.

Protocol 1: In Vitro Hippocampal Slice Electrophysiology

This protocol is standard for assessing the effect of pharmacological agents like this compound on LTP in a controlled ex vivo environment.

-

Animal and Slice Preparation:

-

Anesthetize and decapitate a Wistar rat (age P15-P30), following approved animal care protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an interface chamber for recovery for at least 1 hour, perfused with oxygenated ACSF at 32°C.

-

-

Electrophysiological Recording:

-

Place a recovered slice in a submersion-type recording chamber perfused with ACSF.

-

Position a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with ACSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver baseline test stimuli (e.g., 0.033 Hz) at an intensity that evokes 40-50% of the maximal fEPSP response.

-

-

Drug Application and LTP Induction:

-

After establishing a stable baseline recording for at least 20 minutes, switch to ACSF containing this compound (e.g., 500 µM). Perfuse for at least 20-30 minutes before LTP induction to ensure equilibration.

-

Induce LTP using a high-frequency stimulation (HFS) protocol. Examples include:

-

Strong Tetanus: Two trains of 100 Hz for 1 second, separated by 20 seconds.

-

Weak Tetanus: A single train of 100 Hz for 400 ms (B15284909).[18]

-

Theta-Burst Stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.

-

-

Continue recording the fEPSP response to test stimuli for at least 60 minutes post-tetanus.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize all fEPSP slope values to the average slope during the pre-tetanus baseline period.

-